molecular formula C19H17N3 B038146 N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine CAS No. 114044-12-1

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine

Cat. No.: B038146
CAS No.: 114044-12-1
M. Wt: 287.4 g/mol
InChI Key: ZVGJKUHDXJNCHH-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with N-(3-Methylphenyl)amine under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine depends on its specific application. In general, azo compounds can interact with various molecular targets, including enzymes and receptors, through their azo group and aromatic rings. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
  • N-(3-Methylphenyl)-N-[3-(phenylazo)phenyl]amine
  • N-(2-Methylphenyl)-N-[4-(phenylazo)phenyl]amine

Uniqueness

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is unique due to the specific positioning of the methyl and azo groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly useful in certain applications where specific properties are desired.

Properties

IUPAC Name

3-methyl-N-(4-phenyldiazenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJKUHDXJNCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625672
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114044-12-1
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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